2,2-Bis(4-carboxyphenyl)hexafluoropropane
Overview
Description
2,2-Bis(4-carboxyphenyl)hexafluoropropane is a chemical compound with the molecular formula C17H10F6O4This compound is characterized by its high thermal stability and strong acidity, making it a valuable component in various chemical processes .
Mechanism of Action
Target of Action
2,2-Bis(4-carboxyphenyl)hexafluoropropane, also known as 4,4’-(Perfluoropropane-2,2-diyl)dibenzoic acid, is primarily used as a monomer in the synthesis of polyimides and polytriazoles . The primary targets of this compound are therefore the reactive sites on these polymers where it integrates into the polymer chain during synthesis.
Mode of Action
The compound acts as a monomer, providing the necessary building blocks for the formation of polyimides and polytriazoles . It interacts with its targets (the reactive sites on the polymers) through covalent bonding, leading to the formation of the polymer chain.
Pharmacokinetics
It is primarily used in industrial settings for the production of polymers .
Result of Action
The result of the action of this compound is the successful formation of polyimides and polytriazoles . These polymers have various applications, including in the electronics industry for their heat resistance and insulating properties.
Biochemical Analysis
Biochemical Properties
2,2-Bis(4-carboxyphenyl)hexafluoropropane is known for its role in organic synthesis reactions, where it acts as a dehydrating agent, activator, and catalyst . It interacts with various enzymes and proteins, facilitating reactions such as carboxyl activation and esterification .
Cellular Effects
In terms of cellular effects, this compound is widely used in the synthesis of coordination compounds with different transition metal ions . It influences cell function by participating in these reactions, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It can act as a bent ligand in the solvothermal synthesis of metal-organic coordination polymers .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and resistance to degradation
Metabolic Pathways
It is known to interact with enzymes and cofactors in organic synthesis reactions
Preparation Methods
2,2-Bis(4-carboxyphenyl)hexafluoropropane can be synthesized through several methods. One common synthetic route involves the reaction of hexafluoroacetone with p-hydroxybenzoic acid or its esters. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
2,2-Bis(4-carboxyphenyl)hexafluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2-Bis(4-carboxyphenyl)hexafluoropropane has numerous applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyazole and polytriazole polymers, which are known for their high thermal stability and chemical resistance
Industry: It is used in the production of high-performance materials, including coatings, adhesives, and sealants, due to its excellent thermal and chemical stability
Comparison with Similar Compounds
2,2-Bis(4-carboxyphenyl)hexafluoropropane is unique due to its high thermal stability and strong acidity. Similar compounds include:
2,2-Bis(4-aminophenoxy)phenyl-1,1,1,3,3,3-hexafluoropropane: This compound has similar thermal stability but different functional groups, making it suitable for different applications.
4,4’-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline: This compound also features the hexafluoroisopropylidene group but has amine groups instead of carboxylic acids, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its strong acidity and ability to form stable metal complexes .
Properties
IUPAC Name |
4-[2-(4-carboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6O4/c18-16(19,20)15(17(21,22)23,11-5-1-9(2-6-11)13(24)25)12-7-3-10(4-8-12)14(26)27/h1-8H,(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYMDAUTAXXFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061576 | |
Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171-47-7 | |
Record name | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001171477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(4-carboxyphenyl)hexafluoropropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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